molecular formula C6H8N2OS B11822067 5-(1-Hydroxyiminoethyl)-4-methylthiazole

5-(1-Hydroxyiminoethyl)-4-methylthiazole

Cat. No.: B11822067
M. Wt: 156.21 g/mol
InChI Key: CVPHKJGYQNSBBU-UHFFFAOYSA-N
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Description

5-(1-Hydroxyiminoethyl)-4-methylthiazole: is a heterocyclic compound that features a thiazole ring substituted with a hydroxyiminoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole typically involves the reaction of thiazole derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired hydroxyiminoethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The thiazole ring can participate in substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino-thiazole derivatives.

    Substitution: Various substituted thiazole compounds.

Scientific Research Applications

Chemistry: 5-(1-Hydroxyiminoethyl)-4-methylthiazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyiminoethyl)-4-methylthiazole involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiazole ring provides structural stability and facilitates binding to biological targets. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 5-(1-Hydroxyiminoethyl)-4-methylisoxazole
  • 3-(1-Hydroxyiminoethyl)-1-phenyl-4-hydro-1,2,4-triazin-5,6-dione

Comparison: Compared to similar compounds, 5-(1-Hydroxyiminoethyl)-4-methylthiazole exhibits unique reactivity due to the presence of the thiazole ring. This ring structure imparts distinct electronic properties and steric effects, influencing the compound’s chemical behavior and biological activity. The hydroxyimino group also contributes to its versatility in forming derivatives with diverse applications.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H8N2OS/c1-4-6(5(2)8-9)10-3-7-4/h3,9H,1-2H3

InChI Key

CVPHKJGYQNSBBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=NO)C

Origin of Product

United States

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